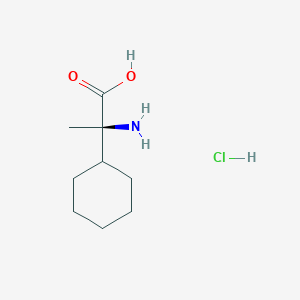

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h7H,2-6,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHAVOXTLCWUCQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1CCCCC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, often referred to as cyclohexyl alanine, is a cyclic amino acid derivative that has garnered interest in biochemical and pharmacological research. This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets, influencing numerous metabolic pathways and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : 192.68 g/mol

- CAS Number : 6635-13-8

The unique cyclohexyl group in its structure contributes to its distinct biological properties, allowing it to interact with specific receptors and enzymes.

Target Interactions

The primary target of (2R)-2-amino-2-cyclohexylpropanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This compound acts as an inhibitor of this channel, which plays a crucial role in various physiological processes including neurotransmission and muscle contraction.

Biochemical Pathways Affected

The compound influences several important biochemical pathways:

- MAPK Signaling Pathway : Involved in cell growth and differentiation.

- Cardiac Muscle Contraction : Impacts heart function and rhythm.

- Adrenergic Signaling : Modulates responses to stress hormones.

- Oxytocin Signaling Pathway : Affects social behaviors and reproductive functions.

These interactions can lead to significant effects on cellular metabolism and homeostasis, particularly in cardiac and neuronal tissues .

Cellular Impact

Research indicates that this compound can modulate:

- Gene Expression : Influences genes related to amino acid metabolism and transport.

- Cell Signaling : Affects pathways critical for cellular growth and differentiation.

These effects are vital for maintaining cellular function and may contribute to therapeutic applications in conditions such as heart disease and neurological disorders.

Pharmacokinetics

The compound is distributed widely throughout the body, affecting both intravascular and extravascular compartments. Its pharmacokinetic profile suggests a potential for significant bioavailability, which is crucial for its therapeutic efficacy .

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

-

Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by inhibiting excitotoxicity in neuronal cells, suggesting its use in neurodegenerative diseases.

- Study Reference : A study demonstrated that treatment with this compound reduced neuronal death in models of oxidative stress, indicating its potential as a neuroprotective agent.

-

Cardiovascular Applications : The inhibition of CACNA2D1 by this compound has been linked to improved cardiac function in models of heart failure.

- Study Reference : Clinical trials are ongoing to assess the efficacy of this compound in improving outcomes for patients with heart failure due to its effects on calcium signaling pathways.

Summary Table of Biological Activities

Scientific Research Applications

Neuroscience Research

ACPC has been extensively studied for its potential neuroprotective effects and its role as a modulator of neurotransmitter systems.

- Neuroprotective Agent : Research indicates that ACPC may protect neurons from excitotoxicity, which is associated with various neurodegenerative diseases. It has been shown to enhance neuronal survival in models of stroke and traumatic brain injury by modulating glutamate receptors and reducing oxidative stress .

- Cognitive Enhancement : ACPC has been investigated for its cognitive-enhancing properties. Studies suggest that it may improve learning and memory functions, making it a candidate for treating cognitive deficits associated with conditions like Alzheimer’s disease and schizophrenia .

Pharmaceutical Applications

The compound has garnered attention in the pharmaceutical industry for its potential therapeutic uses.

- Drug Development : As a building block in peptide synthesis, ACPC serves as an important intermediate in the development of novel drugs targeting various diseases, particularly those involving the central nervous system (CNS). Its unique structure allows for the modification of peptides to enhance their pharmacological profiles .

- Anticancer Research : Recent patents have described the use of ACPC derivatives in the treatment of cancers associated with mutant p53 proteins. These derivatives can potentially inhibit tumor growth by restoring normal p53 function or modulating related pathways .

Biochemical Reagent

In biochemistry, ACPC is utilized as a versatile reagent.

- Buffering Agent : Due to its zwitterionic nature, ACPC can act as an organic buffer in biological and biochemical applications. This property is particularly useful in maintaining pH stability during enzymatic reactions or cell culture processes .

- Synthesis of Peptides : ACPC is used in solid-phase peptide synthesis (SPPS) protocols due to its ability to form stable linkages with other amino acids. This application is crucial for producing peptides that can be used in drug development or as research tools .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of ACPC:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

(R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride (CAS: 151899-07-9)

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Substituent : Cyclohexyl at C3

- Key Differences : The cyclohexyl group at C3 introduces steric hindrance differently compared to the C2-substituted analog. This positional variation may influence peptide backbone conformation, solubility, and interaction with biological targets .

(2R*)-2-Amino-3-[(2S)-Oxolan-2-yl]propanoic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₃

- Molecular Weight : 231.66 g/mol

- Substituent : Oxolan (tetrahydrofuran) at C3

- This increases solubility in polar solvents compared to cyclohexyl-substituted analogs. The stereochemistry (2R*, 2S) further diversifies its applications in asymmetric synthesis .

Functional Group Variations

Aziridine-2-Carboxylic Acid Dipeptides

- Structure : Incorporates a strained three-membered aziridine ring.

- Key Differences: The aziridine ring’s reactivity enables covalent interactions with biological targets, making these dipeptides useful as antimicrobial agents or chemical biology probes. However, N-terminal deprotection challenges limit their synthetic utility compared to simpler amino acids like the cyclohexyl-substituted compound .

Beta-Lactam Derivatives (e.g., Structures)

- Structure : Complex bicyclic systems with beta-lactam and thiazolidine rings.

- Key Differences: These derivatives are specialized for antibiotic activity (e.g., penicillin analogs). Their intricate structures contrast sharply with the simplicity of (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, which lacks inherent antibiotic functionality but serves as a versatile synthetic intermediate .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric and Solubility Effects : The cyclohexyl group at C2 in the target compound likely reduces solubility in aqueous media compared to oxolan-substituted analogs but enhances lipid membrane permeability, advantageous for drug delivery applications .

- Synthetic Utility : Unlike aziridine-containing dipeptides, which face deprotection challenges, the target compound’s stability under standard peptide synthesis conditions makes it more practical for modular chemistry .

- Biological Relevance: While beta-lactam derivatives are bioactive antibiotics, the cyclohexyl-substituted amino acid may serve as a scaffold for designing enzyme inhibitors or receptor modulators due to its rigid, hydrophobic side chain .

Preparation Methods

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

A key method reported involves starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is obtained by Sharpless asymmetric dihydroxylation of an appropriate olefin precursor. This method is valued for its high enantioselectivity and scalability.

- The dihydroxylated intermediate is then converted to (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid through a sulfate intermediate formed by treatment with sulfuryl chloride.

- This approach avoids the use of ruthenium catalysts, making it more practical and cost-effective.

- The Boc protecting group facilitates selective reactions at the amino site and can be removed later to yield the free amine.

This method is documented in Organic Process Research & Development (2005), emphasizing practical and scalable enantioselective synthesis routes.

Hofmann Rearrangement-Based Synthesis

Another widely utilized industrial approach involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide derivatives:

- The monoamide is treated with sodium hypochlorite (or hypobromite) under alkaline conditions (NaOH) at controlled temperatures (-10 to 20 °C).

- This rearrangement converts the amide to the corresponding amine, forming the amino acid backbone.

- The reaction mixture is then acidified with hydrochloric acid to precipitate the hydrochloride salt.

- Subsequent purification steps include extraction with solvents such as ethyl acetate, m-cresol, and crystallization in isopropanol or methanol.

- The process yields high purity product with yields ranging from 67% to over 90% depending on conditions and scale.

This method is well-documented with specific reaction conditions and yields, including continuous flow reactor adaptations for improved efficiency and control.

Comparative Data Table of Preparation Methods

Detailed Reaction Conditions and Findings

Hofmann Rearrangement Batch Example:

- 100 g of 1,1-cyclohexanediacetic acid monoamide dissolved in water and NaOH.

- Sodium hypochlorite solution added slowly at -10 °C.

- Temperature raised to 20 °C and maintained for 2 hours.

- Excess oxidant neutralized with sodium metabisulfite.

- Acidification to pH 4.5-5 with HCl at 20 °C.

- Extraction with ethyl acetate and m-cresol to remove impurities.

- Crystallization in isopropanol at -3 to -5 °C.

- Final drying yields 62 g of pure hydrochloride salt with negligible impurities (HPLC analysis: total impurities 0.003%).

Continuous Flow Hofmann Rearrangement:

- Solutions of monoamide and sodium hypochlorite/hypobromite fed into a tubular reactor with controlled temperature zones (40-55 °C).

- Short retention time (2-14 minutes) enables rapid synthesis.

- Sodium metabisulfite added post-reaction to quench oxidants.

- Product solution contains ~8.5% gabapentin hydrochloride by weight with 96% yield.

- Process offers scalability and reproducibility.

Summary of Research Findings

- The Hofmann rearrangement is the predominant industrial method for preparing (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, offering high yield and purity.

- Continuous flow adaptations improve reaction control and throughput.

- Enantioselective synthesis via Sharpless dihydroxylation provides a stereochemically pure intermediate, suitable for applications requiring high enantiomeric excess.

- Purification protocols involving solvent extraction and crystallization are critical for achieving pharmaceutical-grade purity.

- Reaction parameters such as temperature, pH, and oxidant concentration are tightly controlled to optimize yield and minimize impurities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, and how are stereochemical purity and yield optimized?

- Methodology : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, peptide coupling strategies (as seen in aziridine-containing dipeptides) can be adapted using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups to preserve stereochemistry . Optimization includes adjusting reaction solvents (e.g., DMF or THF), temperature, and catalysts. Yield improvements often require iterative deprotection steps under mild acidic conditions (e.g., TFA for Boc groups) to avoid racemization .

Q. How is the stereochemical configuration of (2R)-2-amino-2-cyclohexylpropanoic acid confirmed experimentally?

- Methodology : Chiral HPLC or capillary electrophoresis with cyclodextrin-based columns can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial arrangements of the cyclohexyl and amino groups. Polarimetry or X-ray crystallography (if crystals are obtainable) provides definitive proof of absolute configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow OSHA and EC regulations for hazardous substances. Use fume hoods for synthesis steps involving hydrochloric acid (HCl). Personal protective equipment (PPE) like nitrile gloves and safety goggles is mandatory. Spill containment requires neutralization with sodium bicarbonate, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational flexibility in the cyclohexyl group?

- Methodology : Dynamic NMR experiments at variable temperatures (e.g., −40°C to 60°C) can "freeze" ring-flipping motions, simplifying splitting patterns. Computational modeling (DFT or MD simulations) helps predict dominant conformers. Deuterated solvents like DMSO-d6 or CDCl3 reduce signal overlap .

Q. What analytical strategies detect and quantify trace impurities (e.g., diastereomers or deprotection byproducts) in synthesized batches?

- Methodology : LC-MS with high-resolution mass spectrometry (HRMS) identifies impurities via exact mass matching. Orthogonal methods like ion-exchange chromatography or 2D NMR (e.g., HSQC, COSY) differentiate diastereomers. Quantification uses UV-Vis calibration curves at λmax ≈ 210 nm (for carboxylic acids) .

Q. How do researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Methodology : Accelerated stability testing in buffers (pH 1–12) at 40°C–60°C monitors hydrolysis or oxidation. Degradation products are profiled via LC-TOF/MS. Arrhenius kinetics models predict shelf life. For hydrolytically sensitive groups (e.g., amides), lyophilization or inert-atmosphere storage is recommended .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this amino acid derivative?

- Methodology : Use low-racemization coupling agents like HATU or OxymaPure. Minimize piperidine exposure during Fmoc deprotection. Additives like DIPEA or HOBt stabilize activated intermediates. Monitor racemization via Marfey’s reagent derivatization followed by HPLC .

Notes

- Citations follow format, corresponding to provided evidence.

- Advanced questions emphasize mechanistic insights and troubleshooting, while basic questions focus on foundational protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.